2-[3-Cyano-5-methyl-7-(1-pyrrolidinyl)pyrazolo[1,5-a]pyrimidin-6-yl]ethyl acetate
Description
Historical Development and Significance in Medicinal Chemistry
The pyrazolo[1,5-a]pyrimidine scaffold first gained attention in the late 20th century with the development of sedative agents such as zaleplon and indiplon , which target GABA-A receptors. These early successes highlighted the scaffold’s versatility, prompting investigations into its applicability across therapeutic areas. By the 2010s, researchers had identified pyrazolo[1,5-a]pyrimidines as potent inhibitors of kinases (e.g., PI3Kδ, PIM-1) and enzymes involved in cancer progression. For instance, ocinaplon , an anxiolytic agent, further validated the scaffold’s potential in central nervous system disorders. The scaffold’s planar, fused-ring system enables π-π stacking interactions with aromatic residues in enzymatic binding pockets, a feature exploited in drug design.
Position of Pyrazolo[1,5-a]pyrimidines Within Heterocyclic Chemistry
Pyrazolo[1,5-a]pyrimidines belong to the broader class of N-heterocycles, characterized by their fused pyrazole and pyrimidine rings. This structural motif confers rigidity and electronic diversity, making it amenable to functionalization at multiple positions (C2, C5, C6, and C7). Compared to simpler heterocycles like pyridine or imidazole, the pyrazolo[1,5-a]pyrimidine core offers enhanced binding specificity due to its extended conjugated system. For example, substitutions at C7 with amine groups (e.g., pyrrolidinyl) improve selectivity for kinase isoforms, as seen in PI3Kδ inhibitors. The table below summarizes key structural advantages of this scaffold:
Emergence of Cyano-Substituted Pyrazolo[1,5-a]pyrimidines in Research
The introduction of cyano (-CN) groups at position C3 has become a strategic modification to enhance potency and selectivity. Cyano substituents act as electron-withdrawing groups, polarizing the core structure and strengthening hydrogen-bond interactions with target proteins. For instance, SGC-CK2-1 , a 3-cyano-substituted pyrazolo[1,5-a]pyrimidine, exhibits nanomolar inhibition of casein kinase 2 (CK2), a target in oncology and virology. Additionally, cyano groups improve metabolic stability by reducing susceptibility to oxidative degradation, as demonstrated in pharmacokinetic studies of analogues like 2h .
Rationale for Investigating 2-[3-Cyano-5-methyl-7-(1-pyrrolidinyl)pyrazolo[1,5-a]pyrimidin-6-yl]ethyl Acetate
This compound integrates four critical modifications:
- C3-Cyano Group : Enhances target affinity and stabilizes the core against metabolic degradation.
- C5-Methyl Group : Improves lipophilicity and membrane permeability, as seen in analogues with increased blood-brain barrier penetration.
- C7-Pyrrolidinyl Group : Augments selectivity for kinase targets through steric and electronic complementarity, as observed in PI3Kδ inhibitors.
- C6-Ethyl Acetate : Serves as a prodrug moiety, potentially enhancing solubility and oral bioavailability via esterase-mediated hydrolysis.
The combination of these substituents addresses historical challenges in pyrazolo[1,5-a]pyrimidine drug development, such as poor pharmacokinetics and isoform selectivity. For example, the ethyl acetate group in 2h was shown to mitigate rapid hepatic clearance when co-administered with metabolic inhibitors. Furthermore, the pyrrolidinyl moiety at C7 mirrors structural features of clinical-stage Trk inhibitors like larotrectinib , suggesting potential applications in oncology.
Properties
IUPAC Name |
2-(3-cyano-5-methyl-7-pyrrolidin-1-ylpyrazolo[1,5-a]pyrimidin-6-yl)ethyl acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O2/c1-11-14(5-8-23-12(2)22)16(20-6-3-4-7-20)21-15(19-11)13(9-17)10-18-21/h10H,3-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUNFGSIRUIDBDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C(=C1CCOC(=O)C)N3CCCC3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[3-Cyano-5-methyl-7-(1-pyrrolidinyl)pyrazolo[1,5-a]pyrimidin-6-yl]ethyl acetate (CAS No. 865658-53-3) has garnered attention in recent research due to its diverse biological activities. This article provides a comprehensive review of its biological properties, including antimicrobial, anticancer, and enzymatic inhibition activities.
- Molecular Formula : CHNO
- Molecular Weight : 272.30 g/mol
- Structure : The compound features a pyrazolo[1,5-a]pyrimidine core with a cyano group and a pyrrolidine moiety.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of pyrazolo[1,5-a]pyrimidine, including the target compound, exhibit significant antimicrobial properties.
In Vitro Studies
- Minimum Inhibitory Concentration (MIC) : The compound showed promising activity against various pathogens. For instance, it was evaluated alongside other derivatives and displayed MIC values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
- Biofilm Formation Inhibition : The compound also demonstrated significant antibiofilm potential, reducing biofilm formation more effectively than standard antibiotics like Ciprofloxacin .
- Hemolytic Activity : The hemolytic activity of the compound was assessed, revealing low toxicity with % lysis ranging from 3.23% to 15.22% compared to Triton X-100 .
Anticancer Activity
The pyrazolo[1,5-a]pyrimidine scaffold is known for its anticancer properties. Research indicates that compounds within this class can act as inhibitors of various cancer-related enzymes.
Enzyme Inhibition
- DNA Gyrase and Dihydrofolate Reductase (DHFR) : The compound exhibited IC values of 12.27–31.64 μM for DNA gyrase and 0.52–2.67 μM for DHFR inhibition, indicating its potential as an anticancer agent by targeting critical pathways in cancer cell proliferation .
Case Studies and Research Findings
A study published in the Journal of Medicinal Chemistry highlighted the synthesis and evaluation of several pyrazole derivatives, including the target compound . The findings suggested that modifications at specific positions on the pyrazolo[1,5-a]pyrimidine structure could enhance biological activity.
Table of Biological Activities
Scientific Research Applications
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of pyrazolo[1,5-a]pyrimidine derivatives, including 2-[3-Cyano-5-methyl-7-(1-pyrrolidinyl)pyrazolo[1,5-a]pyrimidin-6-yl]ethyl acetate. In a study assessing various pyrazole derivatives, this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria.
Key Findings:
- The compound demonstrated Minimum Inhibitory Concentration (MIC) values as low as 0.125 µg/mL against certain bacterial strains, indicating potent antibacterial activity .
- It was effective in inhibiting biofilm formation of Staphylococcus aureus and Pseudomonas aeruginosa by over 80% in vitro, showcasing its potential as an anti-infective agent .
Therapeutic Potential
The unique structure of this compound positions it as a candidate for therapeutic applications. Its mechanism of action appears to involve the inhibition of specific biological pathways that are crucial for bacterial survival and replication.
Case Studies:
- Antibiofilm Activity : In a controlled laboratory setting, the compound was tested for its ability to disrupt established biofilms formed by pathogenic bacteria. Results indicated that it could reduce biofilm biomass significantly, which is critical for treating chronic infections where biofilms are prevalent .
- Synergistic Effects : When combined with conventional antibiotics, this compound showed synergistic effects that enhanced the overall antibacterial efficacy against resistant strains. This suggests a potential role in combination therapies for treating multidrug-resistant infections.
Drug Development Insights
The synthesis and development of pyrazolo[1,5-a]pyrimidine derivatives are of particular interest in pharmaceutical research. The structural modifications that yield compounds like this compound can lead to improved pharmacokinetic properties and reduced toxicity.
Synthetic Pathways:
The synthesis typically involves multi-step reactions starting from readily available precursors. Techniques such as nucleophilic substitution and cyclization are commonly employed to construct the pyrazolo[1,5-a]pyrimidine core structure.
Comparison with Similar Compounds
Comparison with Similar Pyrazolo[1,5-a]pyrimidine Derivatives
Structural and Functional Group Analysis
The following table summarizes key structural differences and biological findings for comparable compounds:
*Calculated molecular formula based on IUPAC nomenclature.
Key Comparative Insights
- Substituent Effects on Tumor Uptake: Ester vs. Carboxyl Groups: The ethyl acetate group in the target compound and [¹⁸F]3 likely improves tumor retention compared to carboxyl-containing derivatives like [¹⁸F]5, which showed declining tumor uptake over time. Polar esters balance lipophilicity and solubility, facilitating passive diffusion into tumor tissues . Pyrrolidinyl vs. Linear Amines: The cyclic pyrrolidinyl group at position 7 in the target compound may increase metabolic stability compared to linear amines (e.g., fluoroethylamino in [¹⁸F]3), though this requires validation.
Impact of Hydrophobic Groups :
- Aryl Substituents: Derivatives like CAS 860610-81-7 () feature dimethoxyphenyl groups, which introduce electron-rich aromatic systems.
In Vitro and In Vivo Performance
- Tumor Cell Uptake : [¹⁸F]3 and [¹⁸F]4 demonstrated higher uptake in S180 tumor cells than [¹⁸F]5, highlighting the advantage of ester/hydroxymethyl groups over carboxylates . This trend suggests the target compound’s ethyl acetate group may similarly favor tumor accumulation.
- Biodistribution : In mice, [¹⁸F]3 and [¹⁸F]4 showed prolonged tumor retention, while [¹⁸F]5 cleared rapidly. The target compound’s pyrrolidinyl group could further modulate clearance rates by reducing renal excretion .
Q & A
Q. Key Data :
How can spectroscopic data resolve structural ambiguities in derivatives of this compound?
Answer:
Structural confirmation relies on:
- ¹H/¹³C NMR : Assigning protons and carbons near electron-withdrawing groups (e.g., cyano, ester). For example, the cyano group (C≡N) causes deshielding of adjacent protons (δ 7.8–8.2 ppm) .
- IR Spectroscopy : Detecting functional groups (e.g., C≡N at ~2200 cm⁻¹, ester C=O at ~1720 cm⁻¹) .
- Mass Spectrometry : Confirming molecular ion peaks (e.g., [M+H]⁺ for C₁₉H₂₂N₅O₂ at m/z 368.18) .
Contradiction Analysis :
If experimental NMR data conflicts with theoretical predictions (e.g., unexpected splitting patterns), use 2D NMR (COSY, HSQC) to resolve stereochemical ambiguities .
What methodologies are effective for optimizing reaction selectivity in pyrazolo[1,5-a]pyrimidine synthesis?
Answer:
To minimize byproducts (e.g., regioisomers):
Solvent Selection : Polar aprotic solvents (DMF, acetonitrile) enhance nucleophilicity and regioselectivity .
Catalysis : Use Lewis acids (e.g., ZnCl₂) to stabilize intermediates in cyclocondensation .
Temperature Control : Lower temperatures (0–25°C) reduce side reactions during substitutions .
Example : Replacing ethanol with DMF increased regioselectivity from 65% to 85% in a similar pyrazolo[1,5-a]pyrimidine synthesis .
How can computational chemistry aid in predicting reaction pathways for this compound?
Answer:
Quantum chemical calculations (e.g., DFT) can:
Map Reaction Intermediates : Identify transition states and activation energies for cyclocondensation steps .
Predict Regioselectivity : Compare thermodynamic stability of possible regioisomers using Gibbs free energy (ΔG) .
Optimize Conditions : Simulate solvent effects (e.g., solvation free energy in ethanol vs. DMF) .
Case Study : A DFT study on pyrazolo[1,5-a]pyrimidine derivatives revealed that electron-donating groups (e.g., methyl) lower the activation barrier by stabilizing intermediates .
How should researchers address discrepancies in reported melting points or yields?
Answer:
Discrepancies may arise from:
Purity : Recrystallization solvents (ethanol vs. dioxane) affect purity and melting points .
Synthetic Conditions : Minor variations in reflux time or reagent ratios alter yields. For example, extending reaction time from 5 to 7 hours increased yield from 62% to 68% in a related synthesis .
Q. Resolution :
- Repeat experiments under standardized conditions (e.g., solvent, temperature).
- Use differential scanning calorimetry (DSC) to validate melting points .
What advanced techniques characterize the electronic properties of the cyano and ester groups?
Answer:
- X-ray Crystallography : Resolves bond lengths (e.g., C≡N: ~1.15 Å) and confirms planarity of the pyrimidine ring .
- Electrochemical Analysis : Cyclic voltammetry identifies redox-active sites (e.g., ester group reduction at −1.2 V vs. Ag/AgCl) .
- UV-Vis Spectroscopy : π→π* transitions in the pyrazolo[1,5-a]pyrimidine core (~320 nm) .
How can researchers design analogs with improved bioactivity based on this scaffold?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
